1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
Introduction and Background
Historical Context of Pyrazole Chemistry
Pyrazole chemistry traces its origins to the late 19th century. The term "pyrazole" was coined by Ludwig Knorr in 1883 during his investigations into quinolone synthesis, where he inadvertently isolated a pyrazolone derivative. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, established foundational routes for pyrazole preparation. These discoveries catalyzed interest in pyrazole’s electronic and structural properties, particularly its aromaticity arising from a six-π-electron system delocalized across the ring. By the mid-20th century, pyrazole derivatives gained prominence in medicinal and agrochemical research, exemplified by the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds. The development of drugs like celecoxib and agrochemicals such as fipronil underscored pyrazole’s versatility, driven by its tunable substitution patterns and stability.
Position of 1,4-Bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine in Modern Heterocyclic Chemistry
This compound (CAS 321391-75-7) exemplifies the structural complexity achievable through pyrazole functionalization. Its molecular formula, $$ \text{C}{16}\text{H}{13}\text{Cl}2\text{N}3 $$, features two para-chlorophenyl groups at positions 1 and 4, a methyl group at position 3, and an amine at position 5. This substitution pattern enhances steric and electronic effects, influencing reactivity and intermolecular interactions. The compound’s design aligns with trends in agrochemical and pharmaceutical research, where halogenated aryl groups improve lipophilicity and target binding. For instance, analogous pyrazole carboxylates bearing thiazole backbones demonstrate potent antifungal activity by inhibiting succinate dehydrogenase, suggesting potential pathways for derivative optimization.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{13}\text{Cl}2\text{N}3 $$ | |
| Molecular Weight | 318.20 g/mol | |
| SMILES Notation | NC1=C(C2=CC=C(Cl)C=C2)C(C)=NN1C3=CC=C(Cl)C=C3 |
Significance in Contemporary Research
Recent studies highlight pyrazole derivatives as critical scaffolds in drug discovery and agrochemical development. The introduction of chlorophenyl groups enhances bioactivity by modulating electron-withdrawing effects and hydrophobic interactions. For example, fluxapyroxad—a commercial fungicide—shares structural motifs with this compound, underscoring the role of halogenated pyrazoles in targeting fungal succinate dehydrogenase. Additionally, the compound’s amine group provides a site for further functionalization, enabling the synthesis of libraries for high-throughput screening. Research into green chemistry methods, such as solvent-free microwave-assisted synthesis, further amplifies its accessibility for industrial applications.
Theoretical Foundations of N-N Bond-Containing Heterocycles
The stability and reactivity of pyrazoles are governed by their nitrogen-nitrogen (N-N) bond architecture. Prototropic tautomerism, a hallmark of pyrazole systems, involves proton migration between the two annular nitrogen atoms (Figure 1). This equilibrium, influenced by solvent polarity and temperature, dictates electronic distribution and binding affinity. Theoretical studies using X-ray crystallography confirm the planar geometry of pyrazole rings, with bond lengths between carbon and nitrogen atoms averaging 1.33 Å. The N-N bond’s partial double-bond character, arising from resonance stabilization, contributes to aromaticity and resistance to electrophilic substitution.
Figure 1: Prototropic tautomerism in pyrazoles. The hydrogen atom (red) migrates between nitrogen atoms, altering the numbering of adjacent carbons.
In halogenated derivatives like this compound, electron-withdrawing chlorine atoms stabilize the ring through inductive effects, reducing electron density at the nitrogen centers and modulating tautomeric equilibria. This electronic modulation enhances metabolic stability—a critical factor in agrochemical longevity. Furthermore, computational models predict that para-substituted aryl groups minimize steric clashes, optimizing interactions with biological targets such as enzyme active sites.
Structure
3D Structure
Properties
IUPAC Name |
2,4-bis(4-chlorophenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3/c1-10-15(11-2-4-12(17)5-3-11)16(19)21(20-10)14-8-6-13(18)7-9-14/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUQMLNTPAGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial and fungal strains, it demonstrated inhibitory zones ranging from 16 to 31 mm, indicating strong activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus and Candida species .
Structure-Activity Relationship (SAR)
The presence of halogen substituents, particularly chlorine at the para-position on the phenyl group, enhances the compound's bioactivity by increasing its lipophilicity and electron-withdrawing capacity. This structural feature is critical in optimizing the compound's interaction with biological targets .
Synthesis of Novel Polymers
The compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymeric matrices has been explored for applications in coatings and adhesives, where improved durability and resistance to environmental factors are desired .
Pesticidal Properties
In agricultural research, derivatives of this compound have been investigated for their potential as pesticides. The compound's ability to disrupt microbial growth can be harnessed to develop eco-friendly pesticides that target specific pathogens while minimizing harm to beneficial organisms .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus and Candida albicans | Development of new antimicrobial agents |
| Polymer Synthesis Research | Utilized as a monomer for high-performance polymers | Applications in coatings and adhesives |
| Pesticide Efficacy Trials | Demonstrated significant antifungal activity against crop pathogens | Formulation of environmentally friendly pesticides |
Mechanism of Action
The mechanism of action of 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with related compounds based on molecular formula, substituents, and functional groups:
Key Observations:
- Chlorophenyl Substitution: The target compound has two 4-chlorophenyl groups, distinguishing it from simpler pyrazole analogs like 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, which has only one .
- Core Structure : Unlike loperamide derivatives (piperidine/amide cores), the pyrazole backbone of the target compound may favor planar geometry, affecting intermolecular interactions such as π-π stacking .
- Functional Groups : The presence of an amine group at position 5 contrasts with the ketone or amide functionalities in loperamide-related compounds, suggesting differences in hydrogen-bonding capabilities and solubility .
Crystallographic and Hydrogen-Bonding Patterns
For pyrazole derivatives, hydrogen bonding often involves the amine group (N–H···O/N) and aromatic chlorophenyl groups (C–Cl···π interactions). In contrast, loperamide derivatives exhibit extended hydrogen-bond networks due to amide and oxide groups, as seen in Loperamide cis-N-oxide .
Pharmacological Implications
- Target Compound: The dual chlorophenyl groups may enhance membrane permeability compared to mono-substituted analogs, though this requires experimental validation.
- Loperamide Analogs : These compounds exhibit opioid receptor modulation, but the target compound’s pyrazole core lacks the structural motifs required for such activity .
Biological Activity
1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
This compound (CAS No. 321391-75-7) features a pyrazole ring substituted with two 4-chlorophenyl groups and a methyl group. Its unique structure contributes to its biological activity, particularly in pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, impacting processes such as cell proliferation and apoptosis.
- Signal Transduction Modulation : It can alter signaling pathways that regulate gene expression and cellular responses.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with a pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines:
These findings suggest that the compound may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of anti-apoptotic proteins and modulation of apoptotic pathways.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Pyrazole derivatives have been reported to possess broad-spectrum antimicrobial effects, making them candidates for further development in treating infections. The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.
Case Studies
- Anticancer Efficacy : In a study evaluating the cytotoxic effects of various pyrazole derivatives, including this compound, it was found to significantly reduce cell viability in human lung cancer cells (A549) with an IC50 value lower than that of established chemotherapeutics like 5-fluorouracil .
- Antimicrobial Screening : A recent investigation into the antimicrobial properties of pyrazole derivatives found that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents .
Q & A
Q. What are the standard synthetic routes for 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or aldehydes. For example, microwave-assisted reactions (e.g., with 4-chlorobenzaldehyde) can accelerate formation of the pyrazole core . The Vilsmeier-Haack reaction is another method, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation under controlled conditions . Solvent polarity and temperature significantly impact regioselectivity and yield; polar aprotic solvents like DMF enhance reaction rates but may require post-synthesis purification via column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of analogous pyrazole derivatives (e.g., triclinic crystal systems with unit cell parameters: a = 8.5–10.4 Å, b = 9.8–10.4 Å) . Complementary techniques include:
- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).
- FT-IR : Peaks at 1600–1650 cm confirm C=N stretching in the pyrazole ring .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives for target-specific bioactivity?
Quantum chemical calculations (e.g., density functional theory) predict electronic properties and binding affinities. For instance, the ICReDD framework integrates reaction path searches and experimental data to prioritize derivatives with enhanced GPCR or kinase inhibition potential . Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with biological targets like cannabinoid receptors, guiding substitutions at the 4-chlorophenyl or methyl groups .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell lines, incubation times). A systematic approach includes:
- Dose-response profiling : Establish EC/IC values under standardized conditions.
- Metabolic stability assays : Evaluate cytochrome P450 interactions to identify false positives .
For example, antifungal activity in one study may conflict with another due to differences in fungal strain susceptibility.
Q. How does regioselectivity challenge the synthesis of polysubstituted pyrazole derivatives, and how is it addressed?
Competing pathways during cyclization can lead to undesired regioisomers. Strategies to enhance selectivity:
- Catalytic control : Use Lewis acids (e.g., ZnCl) to direct bond formation.
- Solvent effects : Non-polar solvents favor thermodynamic control, while polar solvents stabilize kinetic intermediates .
Methodological and Analytical Questions
Q. What experimental protocols are recommended for analyzing stability under physiological conditions?
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Q. What safety protocols are essential for handling hazardous intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
